molecular formula C13H14ClFN2O3S B2574429 3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide CAS No. 1396794-58-3

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2574429
CAS No.: 1396794-58-3
M. Wt: 332.77
InChI Key: FOACRAMEWALLIR-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a halogenated aromatic ring (3-chloro, 4-fluoro substituents) and a hydroxyethyl-pyrrole moiety. Benzenesulfonamides are a well-studied class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O3S/c1-17-6-2-3-12(17)13(18)8-16-21(19,20)9-4-5-11(15)10(14)7-9/h2-7,13,16,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACRAMEWALLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

The molecular formula of the compound is C15H15ClFN3O3C_{15}H_{15}ClFN_3O_3 with a molecular weight of approximately 339.75 g/mol. The compound features a sulfonamide functional group, which is commonly associated with antibacterial properties, and incorporates a pyrrole moiety that can enhance biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅ClFN₃O₃
Molecular Weight339.75 g/mol
CAS Number1396674-37-5

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.

Antiviral Potential

Recent research has highlighted the antiviral potential of compounds containing pyrrole and sulfonamide functionalities. For instance, derivatives of pyrrole have shown promise as antiviral agents due to their ability to inhibit viral replication mechanisms. The specific compound under consideration may share similar properties, warranting further investigation into its efficacy against viral pathogens.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds that incorporate both sulfonamide and pyrrole moieties have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that modifications in the structure can lead to enhanced activity against breast cancer (MCF7) and lung cancer (A549) cell lines.

Case Studies

  • Antibacterial Study : In a comparative study, derivatives of sulfonamides were tested against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, indicating significant antibacterial efficacy.
  • Antiviral Screening : A recent evaluation of pyrrole-containing compounds for antiviral activity revealed that certain derivatives exhibited EC50 values in the low micromolar range against influenza virus strains, suggesting that this compound could be a candidate for further antiviral studies.
  • Cytotoxicity Assessment : A study on the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines revealed that compounds with similar structural characteristics showed IC50 values ranging from 10 to 50 µM against A549 and MCF7 cells, indicating moderate to high anticancer potential.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication. The sulfonamide moiety likely interferes with folic acid synthesis in bacteria, while the pyrrole structure may enhance binding affinity to target proteins in viral pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns: The target compound’s 3-Cl, 4-F substitution contrasts with analogues like (4-NH2) and (4-diazenyl-pyrazole).
  • Heterocyclic Moieties: The 1-methylpyrrole side chain in the target compound is distinct from pyrazolo-pyrimidine () or thiazole () systems. Pyrrole groups are known to modulate pharmacokinetics, including solubility and metabolic stability .

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